2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone core, a phenyl group, and a piperazine moiety linked to a dioxidotetrahydrothiophene ring. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Incorporation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene derivatives to form the dioxidotetrahydrothiophene ring, followed by its attachment to the piperazine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions may target the carbonyl group in the pyridazinone core.
Substitution: The piperazine and phenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenylpyridazin-3(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridazin-3(2H)-one: Lacks the piperazine and dioxidotetrahydrothiophene moieties.
6-Phenylpyridazin-3(2H)-one: Similar core structure but without the additional functional groups.
Piperazinylmethyl derivatives: Compounds with similar piperazine linkages but different core structures.
Uniqueness
The uniqueness of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenylpyridazin-3(2H)-one lies in its combination of a pyridazinone core with a phenyl group, a piperazine moiety, and a dioxidotetrahydrothiophene ring. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C19H24N4O3S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H24N4O3S/c24-19-7-6-18(16-4-2-1-3-5-16)20-23(19)15-21-9-11-22(12-10-21)17-8-13-27(25,26)14-17/h1-7,17H,8-15H2 |
InChI Key |
KXUIKZDKVVEMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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